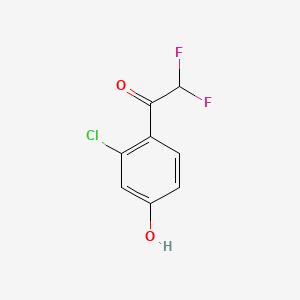
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the chemical formula C8H6ClF2O2 It is a white to light yellow solid with a special aroma
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Condensation: It can undergo condensation reactions with amines or other nucleophiles to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research has investigated its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: This compound has a similar structure but with a cyclopropylurea group instead of difluoroethanone.
1-(2-Chloro-4-hydroxyphenyl)-2-phenylethanone: This compound has a phenyl group instead of difluoroethanone.
1-(2-Chloro-4-hydroxyphenyl)-2-methylethanone: This compound has a methyl group instead of difluoroethanone.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H5ClF2O2 |
|---|---|
Peso molecular |
206.57 g/mol |
Nombre IUPAC |
1-(2-chloro-4-hydroxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-4(12)1-2-5(6)7(13)8(10)11/h1-3,8,12H |
Clave InChI |
XQVBOGSURGKJQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
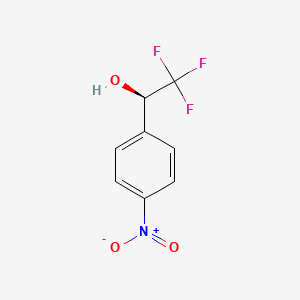
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
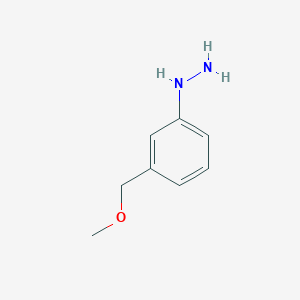
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
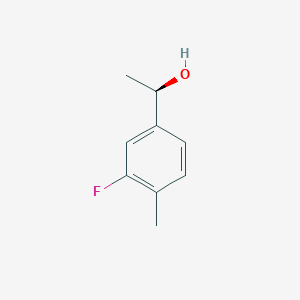
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
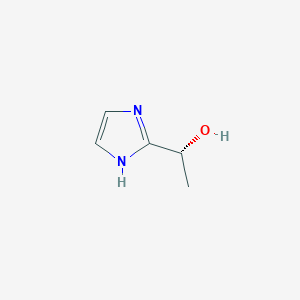
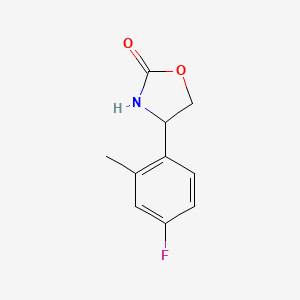

![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)


